molecular formula C18H17ClN2O3S B4141922 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B4141922
M. Wt: 376.9 g/mol
InChI Key: XQETXFJEATXUEH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate starting materials to form the benzothiazinone core. Common reagents include sulfur sources and oxidizing agents.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
  • N-(4-chloro-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-10-7-13(14(24-2)8-11(10)19)20-17(22)9-16-18(23)21-12-5-3-4-6-15(12)25-16/h3-8,16H,9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQETXFJEATXUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 4
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 6
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

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